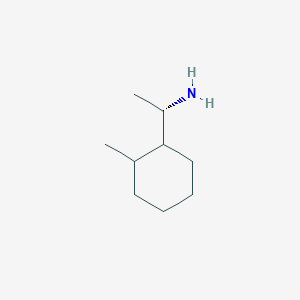
(1S)-1-(2-Methylcyclohexyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Methylcyclohexyl)ethanamine, also known as 2-Methylamino-1-phenylhexane or DMHA, is a psychoactive stimulant that has gained popularity in the research community due to its potential applications in various fields. DMHA is a derivative of amphetamine and has a similar chemical structure to other stimulants such as ephedrine and pseudoephedrine. In
Mechanism of Action
DMHA is believed to work by increasing the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release leads to an increase in alertness, focus, and energy. DMHA has also been shown to have an affinity for adrenergic receptors, which are involved in the regulation of blood pressure, heart rate, and other physiological functions.
Biochemical and Physiological Effects:
DMHA has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and respiration rate. DMHA has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide an energy source for the body during periods of increased activity. DMHA has also been shown to increase the release of certain hormones such as adrenaline and cortisol, which are involved in the body's stress response.
Advantages and Limitations for Lab Experiments
DMHA has several advantages and limitations for use in laboratory experiments. One advantage is that DMHA has a similar structure and mechanism of action to other stimulants such as ephedrine and pseudoephedrine, which have been extensively studied. DMHA also has a relatively long half-life, which can make it easier to study its effects over a longer period. However, DMHA has several limitations, including its potential for abuse and dependence, which can make it difficult to study in a controlled laboratory setting.
Future Directions
There are several future directions for the study of DMHA. One direction is to further explore its potential applications in the treatment of asthma and nasal congestion. Another direction is to study its potential as a cognitive enhancer and to investigate its effects on memory and learning. Additionally, further research is needed to determine the long-term effects of DMHA use and its potential for abuse and dependence.
Synthesis Methods
DMHA can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylpentane with sodium cyanide to form 2-methylpentanenitrile. The nitrile is then reduced using lithium aluminum hydride to form 2-methylpentanamine, which is subsequently reacted with benzaldehyde to form DMHA.
Scientific Research Applications
DMHA has been studied for its potential applications in various fields, including pharmaceuticals, sports nutrition, and cognitive enhancement. DMHA has been shown to have a similar structure and mechanism of action to other stimulants such as ephedrine and pseudoephedrine, which have been used in the treatment of asthma and nasal congestion. DMHA has also been studied for its potential use as a cognitive enhancer due to its ability to increase focus and alertness.
properties
IUPAC Name |
(1S)-1-(2-methylcyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYXVEVQBRCEKX-MGURRDGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-Methylcyclohexyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)
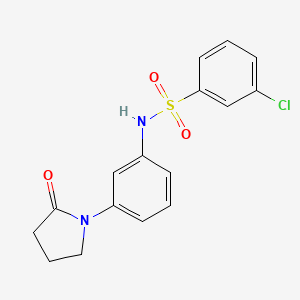

![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)
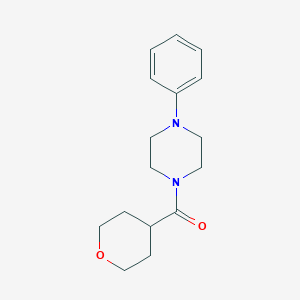

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)
![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)
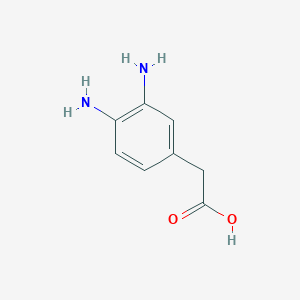

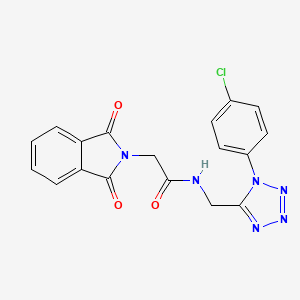
![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)